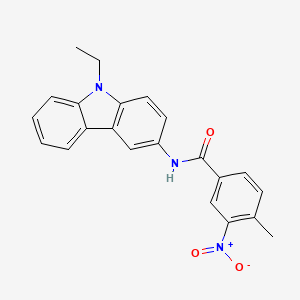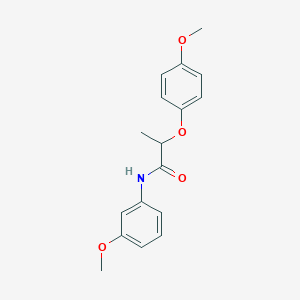![molecular formula C10H13N3O5S B5219799 N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide](/img/structure/B5219799.png)
N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide, commonly known as MMSA, is a chemical compound that has gained significant attention in scientific research. MMSA is a nitroaromatic compound that has been used in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of MMSA is not fully understood. However, it is believed that MMSA exerts its biological effects by generating reactive oxygen species (ROS) and inducing oxidative stress. ROS are known to cause cellular damage and induce apoptosis in cancer cells. MMSA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to the accumulation of acetylcholine and subsequent neurotransmitter signaling.
Biochemical and Physiological Effects
MMSA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and generate ROS. MMSA has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
MMSA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in scientific research. MMSA is also stable under normal laboratory conditions and has a long shelf life. However, MMSA has some limitations in lab experiments. It is a toxic compound and requires proper handling and disposal. Moreover, MMSA can react with certain compounds, such as amines, which may interfere with experimental results.
将来の方向性
There are several future directions for the use of MMSA in scientific research. One potential direction is the development of MMSA-based anticancer agents. MMSA has shown promising results in inducing apoptosis in cancer cells, and further research is needed to optimize its efficacy and minimize its toxicity. Another potential direction is the use of MMSA as a reagent for the detection of other biological molecules, such as nitric oxide. Additionally, MMSA may have potential applications in the field of materials science, such as the synthesis of novel polymers and materials.
Conclusion
In conclusion, MMSA is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method is relatively simple, and it has various scientific research applications, including as a precursor for the synthesis of various compounds, a reagent for the detection of nitrite ions, and a potential anticancer agent. MMSA exerts its biological effects by generating ROS and inducing oxidative stress. MMSA has several advantages for lab experiments, including its ease of synthesis and stability, but also has some limitations, such as its toxicity. Future research directions for MMSA include the development of MMSA-based anticancer agents and the use of MMSA as a reagent for the detection of other biological molecules.
合成法
The synthesis of MMSA involves the reaction between 4-nitroacetanilide and methylsulfonyl chloride in the presence of a base. The reaction proceeds through an electrophilic substitution reaction, resulting in the formation of MMSA. The purity of the synthesized MMSA can be improved by recrystallization using a suitable solvent.
科学的研究の応用
MMSA has been extensively used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various compounds, such as sulfonamides and sulfonylureas. MMSA has also been used as a reagent for the detection of nitrite ions in biological samples. Moreover, MMSA has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-7(14)11-8-4-5-9(10(6-8)13(15)16)12(2)19(3,17)18/h4-6H,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMWIIJIUIYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N(C)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B5219729.png)
![1-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5219730.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219735.png)

![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)
![methyl [8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5219749.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)

![methyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5219793.png)